3-Descyano febuxostat-d9 is a deuterated derivative of febuxostat, a selective xanthine oxidase inhibitor used primarily in the treatment of hyperuricemia associated with gout. The compound is characterized by the presence of deuterium isotopes, which enhance its stability and facilitate various analytical applications.
The synthesis of 3-descyano febuxostat-d9 involves several steps typical for deuterated compounds. The key synthetic route includes:
The precise synthetic pathway can vary, but typically includes:
3-descyano febuxostat-d9 participates in various chemical reactions typical of carboxylic acids and thiazole derivatives. Key reactions include:
The reactivity of this compound can be influenced by the presence of deuterium, which may alter reaction kinetics compared to its non-deuterated counterpart.
As a xanthine oxidase inhibitor, 3-descyano febuxostat-d9 functions by blocking the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid. This inhibition leads to reduced levels of uric acid in the blood.
The compound exhibits a high affinity for xanthine oxidase with a Ki value in the nanomolar range (approximately 0.6 nM), indicating potent activity against this enzyme .
The accurate mass measurement for 3-descyano febuxostat-d9 is recorded as 300.149 g/mol, confirming its isotopic labeling .
3-descyano febuxostat-d9 serves multiple roles in scientific research:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4